molecular formula C10H11ClO3 B2864765 (2-Chloro-4,6-dimethylphenoxy)acetic acid CAS No. 426241-28-3

(2-Chloro-4,6-dimethylphenoxy)acetic acid

Cat. No.: B2864765
CAS No.: 426241-28-3
M. Wt: 214.65
InChI Key: CUGLOZFKNNULKW-UHFFFAOYSA-N
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Description

(2-Chloro-4,6-dimethylphenoxy)acetic acid is a chlorinated phenoxyacetic acid derivative of significant interest in chemical and agricultural research. As a member of the phenoxyacetic acid family, its biological activity is fundamentally influenced by the nature and pattern of substitution on its aromatic ring . The specific positioning of the chloro- and dimethyl- substituents on the phenoxy ring is a key structural feature for researchers investigating the relationship between molecular structure and compound reactivity, herbicidal efficacy, and toxicity profile . Phenoxyacetic acid derivatives like this one are prototypical compounds used to explore the mechanism of action related to auxin-like plant growth regulation and their subsequent selective herbicidal activity against broadleaf weeds . Studies on related compounds show that their physicochemical properties, including solubility and ability to penetrate biological membranes, are heavily dependent on their structure and the environmental pH, which in turn affects their biological activity and reactivity . Researchers utilize this compound in structure-activity relationship (SAR) studies, employing spectroscopic methods (such as FTIR, Raman, NMR, and UV-VIS) and quantum chemical computational methods (DFT) to understand its electronic charge distribution, frontier orbital energies (HOMO-LUMO), and other reactivity descriptors . These investigations are crucial for predicting the compound's interaction with biological systems and its potential environmental impact. Furthermore, it serves as a valuable intermediate in organic synthesis and materials science research. Based on data from closely related compounds, its estimated melting point is in the range of 139-140°C, and its estimated boiling point is approximately 307°C . This product is intended for chemical and biological research applications only. For Research Use Only. Not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-chloro-4,6-dimethylphenoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c1-6-3-7(2)10(8(11)4-6)14-5-9(12)13/h3-4H,5H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUGLOZFKNNULKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)OCC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Derivatization Methodologies for 2 Chloro 4,6 Dimethylphenoxy Acetic Acid

Established Synthetic Pathways for Phenoxyacetic Acid Analogues

The traditional synthesis of (2-Chloro-4,6-dimethylphenoxy)acetic acid and its analogues relies on fundamental organic reactions, primarily the Williamson ether synthesis to form the ether linkage, followed by functionalization of the aromatic ring.

Condensation Reactions in Phenoxyacetic Acid Core Synthesis

The cornerstone of phenoxyacetic acid synthesis is the Williamson ether synthesis, a robust and widely employed method for forming ethers. This reaction involves the nucleophilic substitution of a haloacetic acid or its ester by a phenoxide ion.

The general reaction proceeds as follows: a substituted phenol (B47542) is treated with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to generate the corresponding phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of a haloacetic acid, typically chloroacetic acid (ClCH₂COOH), to displace the halide and form the phenoxyacetic acid. tandfonline.comchemicalbook.com The reaction is typically carried out in a solvent such as water, ethanol, or a mixture thereof, and often requires heating to proceed at a reasonable rate. chemicalbook.com

For the synthesis of this compound, the starting material would be 2-chloro-4,6-dimethylphenol. The reaction can be summarized as follows:

2-Chloro-4,6-dimethylphenol + ClCH₂COOH + 2 NaOH → this compound sodium salt + NaCl + 2 H₂O

The resulting sodium salt is then acidified with a strong mineral acid, such as hydrochloric acid (HCl), to precipitate the final product, this compound. tandfonline.com

Table 1: Key Reagents and Conditions for Williamson Ether Synthesis of Phenoxyacetic Acids

Reagent/ConditionRole/PurposeTypical Examples
Substituted PhenolStarting material providing the aromatic core2-Chloro-4,6-dimethylphenol
Haloacetic AcidProvides the acetic acid moietyChloroacetic acid, Bromoacetic acid
BaseDeprotonates the phenol to form the phenoxideSodium hydroxide, Potassium hydroxide
SolventDissolves reactants and facilitates the reactionWater, Ethanol, Acetone, DMF
TemperatureInfluences the reaction rate50-100 °C
Reaction TimeDuration required for completion1-8 hours

Regioselective Halogenation Strategies for Aromatic Ring Functionalization

The introduction of a chlorine atom at a specific position on the dimethylphenol ring is a critical step in the synthesis of this compound. This requires a regioselective halogenation strategy. The starting material for the Williamson ether synthesis, 2-chloro-4,6-dimethylphenol, can be prepared by the direct chlorination of 2,4-dimethylphenol.

The hydroxyl and methyl groups on the phenol ring are activating and ortho-, para-directing. Therefore, direct chlorination of 2,4-dimethylphenol can lead to a mixture of products. However, by carefully controlling the reaction conditions and the chlorinating agent, a degree of regioselectivity can be achieved. Common chlorinating agents include sulfuryl chloride (SO₂Cl₂) and chlorine gas (Cl₂). The choice of solvent and the presence of a catalyst can also influence the position of chlorination. For instance, the chlorination of phenols with sulfuryl chloride in the presence of certain catalysts has been shown to favor para-chlorination. google.com To achieve the desired 2-chloro-4,6-dimethylphenol, specific reaction conditions that favor chlorination at the ortho position to the hydroxyl group and meta to the methyl groups would be required.

Alternatively, the phenoxyacetic acid core can be synthesized first from 2,4-dimethylphenol, followed by chlorination of the resulting (2,4-dimethylphenoxy)acetic acid. The ether and carboxylic acid groups also influence the regioselectivity of the subsequent chlorination step.

Synthesis of Carboxylic Acid Derivatives (e.g., Esters, Salts)

The carboxylic acid functionality of this compound allows for the synthesis of various derivatives, most notably esters and salts.

Esters are commonly prepared through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). youtube.commasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used in excess, or water is removed as it is formed. masterorganicchemistry.com For example, the methyl ester of this compound can be synthesized by refluxing the acid in methanol with a catalytic amount of sulfuric acid.

Other esterification methods include reaction with alkyl halides in the presence of a base, or the use of coupling agents that activate the carboxylic acid. google.com

Salts of this compound are readily prepared by reacting the acid with a suitable base. For instance, the sodium salt can be synthesized by treating the acid with sodium hydroxide or sodium carbonate in an aqueous solution. libretexts.orgchemicalbook.com The salt is then typically isolated by evaporation of the water. Similarly, other alkali metal salts or amine salts can be prepared by using the corresponding base.

Novel and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly and efficient synthetic methods. Green chemistry principles, such as the use of alternative energy sources and the reduction or elimination of solvents and catalysts, are being applied to the synthesis of phenoxyacetic acid derivatives.

Microwave-Assisted Synthetic Routes for Phenoxyacetic Acid Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. tandfonline.com In the context of phenoxyacetic acid synthesis, microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods. farmaciajournal.comwikipedia.org

The Williamson ether synthesis can be efficiently carried out under microwave irradiation. The reaction of a phenol with a haloacetic acid in the presence of a base can be completed in a matter of minutes under microwave heating, whereas conventional methods may require several hours. tandfonline.comfarmaciajournal.com This rapid heating is due to the direct interaction of microwaves with the polar molecules in the reaction mixture, leading to a rapid increase in temperature.

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of a Phenoxyacetic Acid Derivative farmaciajournal.com

Synthesis MethodReaction TimeYield
Conventional (Reflux)6 hours42%
Microwave-Assisted6 minutes85%

This dramatic reduction in reaction time not only improves efficiency but also reduces energy consumption, a key aspect of green chemistry.

Solvent-Free and Catalyst-Free Reaction Conditions

Another important principle of green chemistry is the reduction or elimination of volatile organic solvents, which are often hazardous and contribute to environmental pollution. Solvent-free, or solid-state, reactions offer a cleaner alternative.

The synthesis of phenoxyacetic acids can be performed under solvent-free conditions, often in conjunction with microwave irradiation. tandfonline.comfarmaciajournal.com In a typical solvent-free procedure, the solid reactants (phenol, haloacetic acid, and a solid base like sodium hydroxide or potassium carbonate) are mixed together and then irradiated with microwaves. tandfonline.com The reaction proceeds in the molten state or at the interface of the solid particles. This approach not only eliminates the need for a solvent but can also simplify the work-up procedure.

Furthermore, some of these solvent-free methods can be performed without the need for a catalyst, further enhancing their green credentials. farmaciajournal.com The absence of a catalyst simplifies the purification process and reduces the generation of chemical waste.

Characterization of Synthetic Intermediates and Final Products

The successful synthesis of this compound relies on the careful characterization of both the starting materials and the resulting compound. A key intermediate in this synthesis is 2-Chloro-4,6-dimethylphenol. The structural confirmation and purity assessment of these compounds are achieved through a suite of analytical methods.

Spectroscopic Analysis for Structural Elucidation (e.g., IR, NMR, UV)

Spectroscopic techniques are indispensable for confirming the chemical structure of the synthesized compounds by probing the interaction of molecules with electromagnetic radiation.

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the functional groups present in the molecules. For the intermediate, 4-Chloro-2,6-dimethylphenol, the IR spectrum displays characteristic absorption bands. A broad band in the region of 3600-3200 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. The presence of the aromatic ring is confirmed by C-H stretching vibrations typically observed around 3100-3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The C-Cl stretching vibration would appear in the fingerprint region, typically below 800 cm⁻¹.

For the final product, this compound, the IR spectrum is expected to show the disappearance of the broad O-H band of the phenol and the appearance of a very broad O-H stretch from the carboxylic acid group, typically spanning from 3300 to 2500 cm⁻¹. A strong carbonyl (C=O) stretching band from the carboxylic acid would be prominent around 1700 cm⁻¹. The C-O-C ether linkage would exhibit stretching vibrations in the 1260-1000 cm⁻¹ range.

Compound Functional Group Characteristic IR Absorption (cm⁻¹)
4-Chloro-2,6-dimethylphenolO-H (phenolic)3600-3200 (broad)
C-H (aromatic)3100-3000
C=C (aromatic)1600-1450
This compoundO-H (carboxylic acid)3300-2500 (very broad)
C=O (carboxylic acid)~1700
C-O-C (ether)1260-1000

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

¹H NMR: In the ¹H NMR spectrum of the intermediate 2-Chloro-4,6-dimethylphenol, the phenolic proton would likely appear as a broad singlet. The aromatic protons would resonate in the downfield region (typically 6.5-8.0 ppm), and the methyl protons would appear as singlets in the upfield region (around 2.0-2.5 ppm).

For this compound, the carboxylic acid proton is expected to be a broad singlet significantly downfield (often >10 ppm). The methylene (B1212753) protons of the acetic acid moiety would likely appear as a singlet. The chemical shifts of the aromatic and methyl protons would be slightly different from the precursor due to the ether linkage.

¹³C NMR: The ¹³C NMR spectrum of 2-Chloro-4,6-dimethylphenol would show distinct signals for the aromatic carbons, with the carbon bearing the hydroxyl group being the most deshielded. The methyl carbons would appear at the higher field end of the spectrum. In the spectrum of this compound, a new signal for the carbonyl carbon of the carboxylic acid would be observed in the highly deshielded region (typically 170-180 ppm). Another new signal for the methylene carbon of the acetic acid group would also be present.

Compound ¹H NMR Chemical Shifts (ppm, predicted) ¹³C NMR Chemical Shifts (ppm, predicted)
2-Chloro-4,6-dimethylphenol Aromatic H: 6.8-7.2, Phenolic OH: 4.5-5.5, Methyl H: 2.1-2.3Aromatic C: 115-155, Methyl C: 15-20
This compound Carboxylic OH: 10-13, Aromatic H: 6.9-7.3, Methylene H: ~4.7, Methyl H: 2.2-2.4Carbonyl C: 170-180, Aromatic C: 115-158, Methylene C: ~65, Methyl C: 15-20

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound and its precursor exhibit characteristic absorption bands in the UV region, typically between 250 and 300 nm, arising from π→π* transitions of the benzene (B151609) ring. The exact position of the absorption maximum (λmax) can be influenced by the substituents on the aromatic ring. For instance, the introduction of the oxyacetic acid group may cause a slight shift in the λmax compared to the parent phenol.

Chromatographic Methods for Purity Assessment

Chromatographic techniques are essential for determining the purity of the synthesized compounds by separating them from any unreacted starting materials, byproducts, or other impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation and quantification of non-volatile and thermally unstable compounds. For the purity assessment of this compound, a reversed-phase HPLC method is commonly employed. In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of acetonitrile (B52724) or methanol and water, sometimes with the addition of an acid like acetic or formic acid to ensure the analyte is in its protonated form. The compound is detected as it elutes from the column using a UV detector, typically set at a wavelength where the compound exhibits maximum absorbance (e.g., 280 nm). The purity of the sample is determined by the area percentage of the main peak in the chromatogram.

Parameter Typical Condition
Column C18 reversed-phase (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase Acetonitrile/Water with 0.1% Acetic Acid (gradient or isocratic)
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Injection Volume 10 µL

Gas Chromatography (GC): Gas chromatography, often coupled with mass spectrometry (GC-MS), is another valuable tool for purity assessment, particularly for volatile compounds. For a carboxylic acid like this compound, derivatization to a more volatile ester (e.g., a methyl ester) is often necessary prior to GC analysis. This is typically achieved by reacting the acid with a methylating agent. The derivatized sample is then injected into the GC, where it is vaporized and separated on a capillary column. The separated components are then detected, often by a flame ionization detector (FID) or a mass spectrometer. GC-MS provides not only retention time data for purity assessment but also mass spectral data that can confirm the identity of the main component and any impurities.

Molecular Mechanisms of Action and Biological Interactions of 2 Chloro 4,6 Dimethylphenoxy Acetic Acid Analogues

Biochemical and Cellular Targets of Phenoxyacetic Acid Derivatives

The herbicidal activity of (2-Chloro-4,6-dimethylphenoxy)acetic acid and its analogues stems from their ability to interfere with fundamental cellular processes. This interference occurs at the level of hormone perception, enzymatic activity, and membrane function.

Phenoxyacetic acid derivatives, including the closely related and widely studied herbicide MCPA (2-methyl-4-chlorophenoxyacetic acid), function as synthetic auxins. wikipedia.orgchemicalwarehouse.com Their primary mode of action involves hijacking the plant's natural auxin signaling pathway. wikipedia.org This pathway is crucial for regulating numerous aspects of plant growth and development.

The key players in auxin perception are a family of F-box proteins known as Transport Inhibitor Response 1/Auxin Signaling F-box (TIR1/AFB) proteins. nih.govnih.govnih.gov In the presence of auxin, these proteins form a co-receptor complex with Auxin/Indole-3-Acetic Acid (Aux/IAA) repressor proteins. nih.gov This binding event targets the Aux/IAA proteins for degradation, which in turn releases Auxin Response Factors (ARFs), transcription factors that regulate the expression of auxin-responsive genes. nih.gov

This compound and its analogues mimic the natural auxin, indole-3-acetic acid (IAA), by binding to the TIR1/AFB receptors. nih.govcambridge.org This binding stabilizes the interaction between the receptor and the Aux/IAA repressors, leading to their degradation and the subsequent overstimulation of auxin-responsive genes. nih.gov This uncontrolled and uncoordinated growth response ultimately results in the death of susceptible plants. wikipedia.org Different TIR1/AFB family members can exhibit varying affinities for different synthetic auxins, which may contribute to the selective nature of these herbicides. nih.govnih.govnih.gov For instance, studies have shown that MCPA displays lower binding affinity to TIR1 and other receptors compared to the natural auxin IAA. nih.gov

Table 1: Interaction of Phenoxyacetic Acid Derivatives with Auxin Receptors
CompoundReceptor TargetInteraction Details
This compound and analogues (e.g., MCPA)TIR1/AFB auxin receptorsActs as an auxin mimic, promoting the formation of the TIR1/AFB-Aux/IAA co-receptor complex, leading to the degradation of Aux/IAA repressors and activation of auxin signaling pathways. wikipedia.orgnih.govcambridge.org
MCPATIR1, AtAFB2, AtAFB5Exhibits lower binding affinity to these receptors compared to the natural auxin, IAA. nih.gov

The introduction of phenoxyacetic acid herbicides into a plant system can significantly alter the activity of various enzymes. This modulation is a key aspect of both the herbicidal action and the plant's subsequent stress response and detoxification mechanisms.

Cytochrome P450 (CYP450) monooxygenases are a large family of enzymes involved in the metabolism of a wide range of endogenous and exogenous compounds, including herbicides. nih.govmdpi.com In plants, CYP450s can play a role in the detoxification of herbicides, often through hydroxylation reactions. mdpi.com The metabolism of MCPA in certain plants involves the hydroxylation of the methyl group, a reaction likely catalyzed by a CYP450 enzyme. nih.gov The expression of several CYP genes is regulated in response to environmental stresses, including herbicide application. nih.gov

Hydrolases , such as urease and phosphatase, are also affected by the presence of phenoxyacetic acids in the soil environment. Studies on MCPA have shown that its application can lead to a decrease in the activity of these enzymes in the soil, which can impact nutrient cycling. nih.gov

Exposure of plants to phenoxyacetic acids can also induce oxidative stress, leading to changes in the activity of antioxidant enzymes. For instance, treatment of cotton plants with MCPA-Na resulted in increased activity of protective enzymes like superoxide (B77818) dismutase (SOD) and peroxidase (POD). nih.gov

Table 2: Effects of MCPA on Various Enzymatic Activities
EnzymeEffect of MCPAObserved Outcome
Cytochrome P450MetabolismHydroxylation of the methyl group of MCPA in plants. nih.gov
Dehydrogenase (in soil)InhibitionDecreased overall microbial activity. nih.govicm.edu.plmdpi.com
Urease (in soil)Inhibition/StimulationVaried effects on urea (B33335) hydrolysis depending on conditions. nih.govmdpi.com
Phosphatase (in soil)InhibitionReduced phosphatase activity. nih.gov
Superoxide Dismutase (SOD) (in plants)InductionIncreased activity as a response to oxidative stress. nih.gov
Peroxidase (POD) (in plants)InductionIncreased activity as a response to oxidative stress. nih.gov

Phenoxyacetic acid herbicides can disrupt the integrity of cellular membranes, a critical component for maintaining cellular function and homeostasis. The uncontrolled growth induced by these synthetic auxins leads to a cascade of events that can compromise membrane structure and function. researchgate.net

One of the consequences of this disruption is an increase in membrane permeability and lipid peroxidation. nih.gov The accumulation of malondialdehyde (MDA), a marker of lipid peroxidation, is often observed in plants treated with MCPA. nih.gov This damage to the cell membrane can lead to leakage of cellular contents and ultimately, cell death. researchgate.net

Structure-Activity Relationship (SAR) Studies

The biological efficacy of phenoxyacetic acid derivatives is intimately linked to their chemical structure. Specific substitutions on the aromatic ring and the nature of the carboxylic acid side chain play crucial roles in determining their herbicidal activity.

The presence, number, and position of halogen atoms on the phenoxy ring are critical determinants of the herbicidal activity of phenoxyacetic acid derivatives. The chlorine atom at the 4-position of the ring in this compound is a common feature among many active phenoxy herbicides.

Studies on various chlorinated phenoxyacetic acids have shown that the pattern of halogenation significantly influences their biological activity. The position of the chlorine atom affects the electronic properties of the molecule, which in turn can influence its interaction with the auxin receptors.

The carboxylic acid group is an essential feature for the auxin-like activity of phenoxyacetic acid derivatives. mdpi.com This functional group is typically ionized at physiological pH, which is important for its interaction with the auxin receptor binding site. mdpi.com The acetic acid side chain provides the necessary spatial arrangement for the molecule to fit into the receptor pocket.

Table 3: Structure-Activity Relationship (SAR) Insights for Phenoxyacetic Acid Derivatives
Structural FeatureInfluence on Bioactivity
Halogenation PatternThe position and number of halogen atoms on the aromatic ring significantly impact herbicidal efficacy by altering the electronic properties of the molecule and its fit within the auxin receptor.
Carboxylic Acid MoietyEssential for auxin-like activity, facilitating interaction with the receptor binding site. mdpi.com
Aromatic Substituents (e.g., Methyl groups)Modulate lipophilicity, affecting uptake and translocation, and contribute to the overall steric and electronic profile for optimal receptor binding. semanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to develop predictive models that correlate the chemical structure of compounds with their biological activity. mdpi.comtaylorfrancis.com For phenoxyacetic acid derivatives, including analogues of this compound, QSAR studies are instrumental in predicting biological properties and potential herbicidal efficacy. mdpi.com These models help in the early stages of research to screen potential compounds and prioritize those with desirable characteristics, while eliminating congeners that are unlikely to be effective. mdpi.com

Research on a series of mono-, di-, and trisubstituted phenoxyacetic acid congeners has led to the development of reliable predictive models. mdpi.com These studies indicate that properties such as lipophilicity, polarizability, and the sum of hydrogen bond donors and acceptors are key determinants of the biological efficacy of these compounds. mdpi.comnih.gov For instance, the ability of these potential herbicides to penetrate the plant cuticle is a prerequisite for their desired effect, and this can be modeled using QSAR. mdpi.com

In addition to efficacy, QSAR models can predict undesirable effects. For example, modeling the toxicity of phenoxyacetic acid congeners to erythrocytes (hemolytic activity) has shown that compounds that are more water-soluble, have smaller molecules, and possess more hydrogen bond acceptors tend to be more toxic. mdpi.com Three-dimensional QSAR (3D-QSAR) studies on 2,4-disubstituted-phenoxy acetic acid derivatives have further refined these predictions by incorporating steric descriptors, which relate to the molecule's shape and volume, to evaluate the activity of new molecules. chalcogen.ro

Below is a table of molecular descriptors for several phenoxyacetic acid derivatives, which are commonly used in QSAR modeling to predict biological activity. mdpi.com

Table 1: Molecular Descriptors of Phenoxyacetic Acid Derivatives Used in QSAR Studies

Compound Name Molecular Weight (MW) g/mol log P (Lipophilicity) Topological Polar Surface Area (TPSA) Ų Polarizability (α) ų
2-(4-Methylphenoxy)acetic acid 166.17 1.898 46.53 18.06
2-(4-Methoxyphenoxy)acetic acid 182.18 1.517 55.76 18.88
2-(2,4-Dichlorophenoxy)acetic acid (2,4-D) 221.04 2.813 46.53 20.37
2-(2,4,5-Trichlorophenoxy)acetic acid (2,4,5-T) 255.48 3.379 46.53 21.73
2-(4-Chloro-2-methylphenoxy)acetic acid (MCPA) 200.62 2.753 46.53 19.61

Molecular Modeling and Computational Chemistry in Mechanism Elucidation

Molecular modeling and computational chemistry are essential tools for elucidating the mechanisms of action of bioactive compounds like this compound and its analogues. These techniques provide insights into how these molecules interact with their biological targets at an atomic level, explaining their function as auxin mimics. nih.govresearchgate.net By simulating these interactions, researchers can understand the structural features required for activity and rationally design new, more effective compounds. nih.gov

Analogues of this compound are classified as synthetic auxins, which mimic the action of the natural plant hormone indole-3-acetic acid (IAA). researchgate.netnih.gov Their mechanism involves binding to specific auxin receptors, primarily the TIR1/AFB family of F-box proteins. nih.gov Molecular modeling is crucial for analyzing the ligand-binding pocket of these receptors.

Structural studies reveal that auxin molecules act as a "molecular glue," fitting into a hydrophobic cavity on the receptor and stabilizing the interaction between the receptor (like TIR1) and an Aux/IAA repressor protein. nih.gov This enhanced interaction triggers the degradation of the repressor, leading to the activation of auxin-responsive genes and subsequent physiological effects. nih.gov

Interaction modeling focuses on identifying the specific forces that hold the ligand in the binding pocket. Key interactions typically include:

Hydrophobic Interactions: The aromatic ring of the phenoxyacetic acid derivative interacts with nonpolar amino acid residues within the binding pocket. nih.gov

Hydrogen Bonding: The carboxylic acid group is critical for activity, forming hydrogen bonds with specific residues in the receptor, anchoring the ligand in the correct orientation.

Computational analysis can also explain species-specific sensitivity. By modeling the binding pocket of receptors from different species, researchers can identify subtle differences in amino acid composition that may prevent or facilitate the binding of a specific synthetic auxin. nih.gov For example, point substitutions of specific amino acids like serine or glutamine within a binding pocket can dramatically alter ligand recognition and promote a biological response. nih.gov

The three-dimensional shape, or conformation, of a molecule is a critical factor in its ability to bind to a biological target. Conformational analysis involves identifying the stable, low-energy shapes a molecule can adopt. For a phenoxyacetic acid derivative to be active, it must adopt a conformation that is complementary to the shape of the receptor's binding pocket.

Computational chemistry uses molecular shape descriptors to quantify various aspects of a molecule's structure and properties that influence its interaction with a receptor. mdpi.com These descriptors are fundamental inputs for QSAR models and provide a quantitative basis for understanding structure-activity relationships. mdpi.comchalcogen.ro

Key molecular shape and property descriptors for phenoxyacetic acid analogues include:

Lipophilicity (log P): This describes how well a compound dissolves in fats and oils versus water. It is crucial for the molecule's ability to cross biological membranes and reach its target site. mdpi.com

Topological Polar Surface Area (TPSA): TPSA is calculated from the surface areas of polar atoms (typically oxygen and nitrogen) in a molecule. It is a good predictor of a molecule's transport properties, including membrane penetration. mdpi.com

Polarizability (α): This descriptor measures how easily the electron cloud of a molecule can be distorted by an external electric field, which is important for van der Waals interactions within the binding pocket. mdpi.comnih.gov

Steric Descriptors: Used in 3D-QSAR, these descriptors quantify the spatial arrangement and bulk of different parts of the molecule, which directly relates to how well it fits within the receptor pocket. chalcogen.ro

The table below presents several calculated molecular properties for a selection of phenoxyacetic acid derivatives, illustrating the range of these descriptors. mdpi.com

Table 2: Calculated Molecular Properties of Phenoxyacetic Acid Congeners

Compound Name log P TPSA (Ų) Polarizability (α) (ų) Hydrogen Bond Acceptors Hydrogen Bond Donors
Phenoxyacetic acid 1.48 46.53 16.26 3 1
2-(4-Methylphenoxy)acetic acid 1.90 46.53 18.06 3 1
2-(4-Chlorophenoxy)acetic acid 2.19 46.53 17.62 3 1
2-(2,4-Dichlorophenoxy)acetic acid 2.81 46.53 20.37 3 1
2-(4-Chloro-2-methylphenoxy)acetic acid 2.75 46.53 19.61 3 1

Environmental Fate, Degradation, and Bioremediation of 2 Chloro 4,6 Dimethylphenoxy Acetic Acid

Biotic Degradation Processes

Role of Specific Microbial Consortia and Enrichment Cultures in Xenobiotic DegradationNo literature exists that describes the use of specific microbial consortia or enrichment cultures for the degradation of (2-Chloro-4,6-dimethylphenoxy)acetic acid.

Due to the lack of specific data for this compound, it is not possible to create the requested data tables or provide detailed research findings.

Environmental Transport and Distribution

The movement and partitioning of this compound in the environment are critically influenced by its interactions with soil and water. Key processes determining its transport include sorption to soil particles and its potential to leach through the soil profile into groundwater.

Sorption and Desorption Dynamics in Varied Soil Matrices

The affinity of this compound for soil particles, a process known as sorption, is a primary factor controlling its concentration in the soil solution and, consequently, its mobility and bioavailability. As a weak acid, its sorption is significantly influenced by soil properties, particularly organic matter content and pH.

Detailed research on the closely related herbicide MCPA reveals that sorption is positively correlated with soil organic carbon content. nih.gov The organic fraction of the soil provides a major reservoir for the herbicide, binding it and reducing its availability in the liquid phase. Conversely, sorption of phenoxyacetic acids tends to be negatively correlated with soil pH. In soils with higher pH, these herbicides exist predominantly in their anionic (negatively charged) form, which is more water-soluble and less likely to adsorb to negatively charged soil colloids. nih.gov

Desorption, the release of the sorbed compound back into the soil solution, is also a critical process. Studies on MCPA have shown that a significant portion of the sorbed herbicide can be released from the soil back into the aqueous phase, although some hysteresis (a lag in desorption compared to sorption) can occur. nih.gov The dynamics of sorption and desorption are also depth-dependent, with topsoil horizons, which are typically richer in organic matter, exhibiting a higher capacity to retain these herbicides compared to subsoils. nih.gov

Table 1: Freundlich Sorption Coefficients (Kf) for the Related Herbicide MCPA in Different Soil Horizons

Soil TypeHorizonOrganic Carbon (%)pH (in CaCl₂)Kf (mg¹⁻¹/ⁿ kg⁻¹ L¹/ⁿ)
Haplic ChernozemA2.156.71.03
B0.897.20.49
C0.457.40.37
Haplic LuvisolA1.435.80.88
B0.515.20.61
Calcaric PhaeozemA3.017.10.95
B1.227.30.44

Source: Adapted from Hiller et al., 2012. This data is for the related compound MCPA and is presented to illustrate the principles of sorption dynamics for phenoxyacetic acid herbicides in the absence of specific data for this compound.

Leaching Potential to Groundwater

The potential for this compound to leach into groundwater is directly linked to its sorption characteristics. nih.gov Compounds that are weakly sorbed to soil particles are more likely to remain in the soil solution and be transported downwards with infiltrating water. Due to its expected high mobility, especially in soils with low organic matter and higher pH, this compound may pose a risk of groundwater contamination. ulster.ac.uk

The high water solubility of phenoxyacetic acids in their anionic form contributes to this leaching potential. ulster.ac.uk While microbial degradation in the upper soil layers can mitigate this risk, conditions that inhibit degradation, such as low temperatures or anaerobic environments, can increase the likelihood of the compound reaching groundwater. ulster.ac.ukpublications.gc.ca The frequent detection of the related herbicide MCPA in surface and groundwater highlights the mobility of this class of compounds. ulster.ac.uk

Bioremediation Strategies for Contaminated Environments

Bioremediation, which utilizes biological organisms to break down or detoxify contaminants, offers a promising approach for cleaning up environments contaminated with phenoxyacetic acid herbicides.

Application of Microbial Cultures for Enhanced Degradation

The primary mechanism for the breakdown of phenoxyacetic acid herbicides in the environment is microbial degradation. juniperpublishers.com A wide variety of soil microorganisms, including bacteria and fungi, have been shown to be capable of degrading compounds like 2,4-D and MCPA, often using them as a source of carbon and energy. researchgate.net

Bioremediation strategies often involve the application of specific microbial cultures that are highly efficient at degrading the target contaminant. This process, known as bioaugmentation, can significantly accelerate the cleanup of contaminated soil and water. For instance, bacterial strains such as Cupriavidus necator and various species of Pseudomonas and Sphingomonas have demonstrated the ability to rapidly degrade 2,4-D and MCPA. researchgate.net The degradation pathway typically begins with the cleavage of the ether bond, separating the acetic acid side chain from the aromatic ring, followed by the breakdown of the ring structure. researchgate.net

The effectiveness of microbial degradation is influenced by several environmental factors, including temperature, pH, moisture, and the availability of other nutrients. juniperpublishers.com Research on 2,4-D degradation has shown that while some microbial communities can mineralize the herbicide, their initial populations in a given environment may be low. cdc.gov

Table 2: Half-life of the Related Herbicide MCPA in Topsoils and Subsoils

Soil TypeHorizonHalf-life (days)
Haplic ChernozemA9.6
B23.4
C21.1
Haplic LuvisolA4.9
B11.6
Calcaric PhaeozemA8.2
B19.5

Source: Adapted from Hiller et al., 2012. This data is for the related compound MCPA and is presented to illustrate the principles of microbial degradation for phenoxyacetic acid herbicides in the absence of specific data for this compound.

Considerations for Phytoremediation Approaches

Phytoremediation is a bioremediation strategy that uses plants to remove, degrade, or contain environmental contaminants. While there is a lack of specific research on the phytoremediation of this compound, the principles of this technology could be applicable.

For phytoremediation to be effective, plants must be able to tolerate the presence of the herbicide and, ideally, contribute to its degradation. This can occur through several mechanisms:

Phytostimulation: The release of substances from plant roots that stimulate the growth and activity of herbicide-degrading microorganisms in the rhizosphere (the soil region directly influenced by roots).

Phytodegradation: The breakdown of the herbicide within the plant tissues through metabolic processes.

Phytoextraction: The uptake of the herbicide from the soil and its accumulation in the plant tissues, which can then be harvested and removed.

The selection of appropriate plant species is crucial for the success of phytoremediation. Plants would need to be tolerant to the phytotoxic effects of this compound. Given that this compound is a herbicide designed to affect plant growth, identifying tolerant species that can also facilitate its degradation would be a key research challenge. Furthermore, the potential for the herbicide or its metabolites to accumulate in plant tissues would need to be carefully assessed to avoid introducing the contaminants into the food chain.

Advanced Analytical Methodologies for Detection and Quantification of 2 Chloro 4,6 Dimethylphenoxy Acetic Acid

Chromatographic Techniques for Trace Analysis

Chromatography is the cornerstone for the analysis of phenoxyacetic acid compounds, providing essential separation from matrix interferences and other related substances. Gas and liquid chromatography, coupled with mass spectrometry, are the most powerful and commonly employed techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Distribution Analysis

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds. For non-volatile species like (2-Chloro-4,6-dimethylphenoxy)acetic acid, a derivatization step is typically required to increase volatility and improve chromatographic performance. This usually involves converting the carboxylic acid group into an ester, most commonly a methyl ester. researchgate.net

The analysis allows for the separation and identification of the parent compound, isomers, and potential byproducts or degradation products, providing a detailed profile of product distribution. The mass spectrometer fragments the derivatized analyte in a reproducible manner, generating a unique mass spectrum that serves as a chemical fingerprint for identification.

Typical GC-MS Parameters for Analysis of a Derivatized Phenoxyacetic Acid Analog:

Derivatization Agent: Diazomethane or Methanol with an acid catalyst (e.g., H₂SO₄)

GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane).

Carrier Gas: Helium.

Injection Mode: Splitless injection is often used for trace analysis to maximize the amount of analyte reaching the column.

Oven Temperature Program: A temperature gradient is employed to ensure good separation of compounds with different boiling points.

Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating fragment ions.

MS Detection: Can be operated in full scan mode to identify unknown products or in Selected Ion Monitoring (SIM) mode for higher sensitivity and quantification of target analytes.

Interactive Table 1: Illustrative GC-MS Data for Analysis of Phenoxyacetic Acid Esters This table presents representative data for similar compounds, as specific experimental data for this compound is not publicly available.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Environmental Samples

Liquid chromatography-mass spectrometry (LC-MS), particularly when using a tandem mass spectrometer (MS/MS), is the preferred method for analyzing polar compounds like this compound in environmental water and soil samples. nih.govnih.gov This technique offers high sensitivity and selectivity and often requires minimal sample preparation, sometimes allowing for direct injection of water samples. nih.gov For soil or complex water matrices, a Solid-Phase Extraction (SPE) step is commonly used to concentrate the analyte and remove interfering substances. epa.gov

LC-MS/MS operates by separating the analyte on a reversed-phase column (e.g., C18) and then detecting it with the mass spectrometer. Electrospray ionization (ESI) in negative ion mode is typically used, as the carboxylic acid group readily loses a proton to form a negative ion [M-H]⁻. nih.gov In the tandem mass spectrometer, this precursor ion is selected, fragmented, and specific product ions are monitored, a process known as Multiple Reaction Monitoring (MRM). This provides exceptional selectivity, reducing matrix effects and allowing for accurate quantification at very low levels (ng/L or µg/kg). nih.gov

Typical LC-MS/MS Parameters for Phenoxyacetic Acid Analysis:

LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid) to improve peak shape. nih.govepa.gov

Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

MS/MS Transitions: Monitoring the fragmentation of the deprotonated molecule [M-H]⁻ into characteristic product ions. For the closely related herbicide MCPA, the transition m/z 199 → 141 is often used for quantification. nih.gov

Interactive Table 2: Representative LC-MS/MS Parameters for Phenoxyacetic Acid Herbicides This table is based on data for structurally similar and commonly analyzed phenoxyacetic acids.

Spectroscopic and Spectrometric Approaches

Spectroscopic techniques are indispensable for the structural elucidation of this compound and the identification of its transformation products or metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolite Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. thieme-connect.de In the context of metabolite identification, NMR can be used to analyze extracts from biological systems (e.g., urine, cell cultures) to identify novel structures formed through metabolic processes. researchgate.netnih.gov By comparing the spectra of a metabolite to the parent compound, structural changes such as hydroxylation, conjugation, or degradation of the side chain can be determined.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the two methyl groups, and the methylene (B1212753) protons of the acetic acid side chain. The chemical shifts and coupling patterns of these signals provide definitive structural information.

Interactive Table 3: Predicted ¹H NMR Chemical Shifts for this compound Values are estimated based on standard chemical shift tables and data from analogous structures like (4-chloro-2-methylphenoxy)acetic acid methyl ester. chemicalbook.com The exact values would need to be confirmed experimentally.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound would be characterized by several key absorption bands. researchgate.net The most prominent feature is typically the strong absorption from the carbonyl (C=O) group of the carboxylic acid, which is expected in the range of 1700-1750 cm⁻¹. pressbooks.pub Other significant bands include the broad O-H stretch of the carboxylic acid, C-O stretching vibrations from the ether linkage and the acid, C-H stretching of the alkyl and aromatic groups, and vibrations associated with the substituted aromatic ring.

Interactive Table 4: Characteristic FTIR Absorption Bands for this compound Frequencies are based on established correlation tables and data from similar phenoxyacetic acid structures. researchgate.netvscht.cz

UV-Vis Electron Absorption Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, which corresponds to the promotion of electrons to higher energy orbitals. For aromatic compounds like this compound, the absorption spectrum is dominated by π → π* transitions within the benzene (B151609) ring. The position of the maximum absorbance (λmax) is influenced by the substituents on the ring. Phenoxyacetic acids typically exhibit absorbance maxima in the 200 to 290 nm range. researchgate.net The presence of the chloro and methyl groups, as well as the phenoxy-acetic acid moiety, will determine the precise λmax values. The spectrum is often characterized by two main absorption bands.

Interactive Table 5: Expected UV-Vis Absorption Data for this compound in a Polar Solvent (e.g., Ethanol, Water) Data is extrapolated from general knowledge of substituted benzene derivatives and related phenoxyacetic acids. researchgate.netnih.gov

Compound-Specific Isotope Analysis (CSIA) in Degradation Pathway Elucidation

Compound-Specific Isotope Analysis (CSIA) has emerged as a powerful tool for elucidating the degradation pathways of environmental contaminants like this compound. This technique moves beyond simple concentration measurements to provide detailed insights into the transformation processes affecting a compound. CSIA leverages the kinetic isotope effect (KIE), which describes the slight difference in reaction rates between molecules containing heavier isotopes (e.g., Carbon-13, Chlorine-37) and those with lighter isotopes (e.g., Carbon-12, Chlorine-35). researchgate.net

During a degradation reaction, bonds involving lighter isotopes are typically broken more readily than those with heavier isotopes. This results in the remaining, undegraded pool of the contaminant becoming progressively enriched in the heavier isotope. midwestawma.org The extent of this isotopic enrichment, known as isotopic fractionation, is characteristic of a specific degradation reaction mechanism. By measuring the change in the isotopic ratio (expressed in delta notation, δ, in parts per mil, ‰) of the residual contaminant, researchers can differentiate between biotic and abiotic degradation pathways, and distinguish actual degradation from non-destructive processes like sorption, dilution, or volatilization, which typically cause little to no isotopic fractionation. researchgate.netmidwestawma.org

For chlorinated herbicides such as this compound, multi-element isotope analysis (e.g., dual carbon and chlorine analysis) can provide even more robust information. ub.edu Different degradation mechanisms, such as microbial reductive dechlorination or abiotic hydrolysis, will exhibit distinct patterns of C and Cl isotope fractionation. For instance, a reaction that involves the cleavage of a carbon-chlorine (C-Cl) bond would be expected to show a significant chlorine isotope effect, while the carbon isotope effect might be less pronounced. ub.edu By comparing the observed isotope fractionation values (ε) from a contaminated site with those determined in laboratory studies for known degradation pathways, the specific in-situ transformation processes can be identified. researchgate.net

The relationship between the change in isotopic composition and the extent of degradation is often described by the Rayleigh distillation equation. dntb.gov.ua This model allows for the quantification of contaminant degradation and can provide unequivocal proof of in-situ bioremediation or natural attenuation. midwestawma.org

Table 1: Illustrative Isotope Fractionation (ε) Values for Different Degradation Pathways of Chlorinated Herbicides Note: This data is representative of chlorinated herbicides and illustrates the principles of CSIA. Specific values for this compound would require experimental determination.

Degradation PathwayIsotope ElementTypical Fractionation (ε) Value (‰)Implication
Abiotic Hydrolysis Carbon (εC)-2.8 to -4.9Indicates a specific chemical substitution reaction mechanism. researchgate.net
Biotic Reductive Dechlorination Carbon (εC)-1.5 to -3.0Suggests microbial activity is breaking the C-Cl bond.
Biotic Reductive Dechlorination Chlorine (εCl)-2.5 to -5.0A pronounced chlorine effect strongly indicates C-Cl bond cleavage. ub.edu
Sorption/Dilution Carbon (εC)~ 0No significant fractionation suggests physical, non-degradative processes. researchgate.net
Sorption/Dilution Chlorine (εCl)~ 0Confirms the absence of chemical transformation affecting the C-Cl bond.

Emerging Technologies in Environmental Monitoring and Analytical Validation

The detection and quantification of this compound in complex environmental matrices such as soil and water necessitate highly sensitive and selective analytical methods. While established techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are widely used, emerging technologies are continually pushing the boundaries of environmental monitoring. epa.gov

High-Resolution Mass Spectrometry (HRMS), particularly coupled with liquid chromatography (LC-HRMS), represents a significant advancement. Instruments like Orbitrap or Time-of-Flight (TOF) mass spectrometers provide exceptional mass accuracy and resolution. This allows for the confident identification of the target analyte and its transformation products in complex samples, reducing the likelihood of interferences that can affect lower-resolution instruments. The high mass accuracy enables the determination of the elemental composition of unknown metabolites, which is invaluable for degradation pathway studies.

Another area of development is in advanced sample preparation techniques. Miniaturized solid-phase extraction (SPE) methods, such as solid-phase microextraction (SPME) and stir bar sorptive extraction (SBSE), offer high pre-concentration factors from smaller sample volumes, minimizing solvent consumption and improving detection limits. These techniques can be automated and coupled directly to analytical instruments, streamlining the workflow for high-throughput environmental monitoring.

Analytical Validation

Regardless of the technology employed, rigorous analytical validation is crucial to ensure that the data generated are reliable, accurate, and reproducible. Method validation is performed according to internationally recognized guidelines, such as those from the International Conference on Harmonisation (ICH). researchgate.netresearchgate.net Key validation parameters include:

Specificity and Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present. HRMS provides high confidence in this area.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value, often assessed by analyzing spiked samples at different concentrations.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. epa.gov

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Table 2: Typical Analytical Method Validation Parameters and Acceptance Criteria

Validation ParameterDescriptionTypical Acceptance Criteria
Linearity (R²) Correlation coefficient of the calibration curve.> 0.995
Accuracy Recovery of analyte from a spiked matrix.80 - 120%
Precision (RSD%) Relative Standard Deviation of replicate measurements.< 15%
Limit of Quantification (LOQ) Lowest concentration quantifiable with accuracy and precision.Signal-to-Noise Ratio ≥ 10; must meet accuracy/precision criteria.
Specificity No significant interfering peaks at the analyte's retention time.Peak purity and comparison with blank samples.
Robustness Consistency of results with minor changes in method parameters.RSD% of results should remain within acceptable limits.

Computational Chemistry and Theoretical Studies on 2 Chloro 4,6 Dimethylphenoxy Acetic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of a molecule at the atomic level.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like (2-Chloro-4,6-dimethylphenoxy)acetic acid, DFT calculations would be employed to determine its optimized molecular geometry, vibrational frequencies, and electronic properties. These calculations provide insights into the molecule's stability and reactivity. While DFT studies have been performed on related compounds to analyze their molecular and biological properties, specific findings for this compound are not documented.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. The energy gap between the HOMO and LUMO is a key parameter; a smaller gap suggests higher reactivity. Analysis of these frontier orbitals helps in understanding the charge transfer within the molecule. Reactivity descriptors such as electronegativity, chemical hardness, and softness, which can be derived from HOMO and LUMO energies, would further elucidate the reactive nature of this compound. For similar molecules, these analyses have been instrumental in predicting their behavior in chemical reactions.

An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule. It is used to identify electrophilic and nucleophilic sites, which are crucial for predicting intermolecular interactions. For this compound, an ESP map would reveal the regions susceptible to electrophilic or nucleophilic attack, offering insights into its interaction with biological targets. Mulliken charge analysis is another method used to quantify the charge on each atom, providing a more detailed picture of the charge distribution.

Molecular Dynamics Simulations for Ligand-Biomolecule Interactions

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules. In the context of this compound, MD simulations would be invaluable for investigating its interaction with biological macromolecules, such as enzymes or receptors. These simulations can predict the binding affinity and orientation of the ligand within the active site of a protein, which is fundamental for understanding its mechanism of action. Studies on related herbicides have utilized MD simulations to explore their binding to target proteins.

Prediction of Environmental Behavior and Degradation Pathways

Computational methods are increasingly used to predict the environmental fate of chemical compounds. For this compound, computational models could predict its persistence, mobility, and potential degradation pathways in soil and water. These models often use quantitative structure-activity relationship (QSAR) approaches to correlate molecular structure with environmental properties. Understanding the biodegradation and photodegradation pathways is essential for assessing the environmental impact of a herbicide. For instance, the degradation of the related compound MCPA is known to produce 4-chloro-2-methylphenol (B52076) as a major metabolite.

In Silico Screening for Novel Analogues with Desired Properties

In silico screening involves the use of computational methods to search large databases of chemical compounds for molecules with desired biological or chemical properties. Starting with the structure of this compound, virtual screening could be employed to identify novel analogues with potentially higher efficacy, better selectivity, or improved environmental profiles. This approach accelerates the discovery of new active compounds by prioritizing a smaller number of candidates for synthesis and experimental testing.

Future Research Directions and Unexplored Areas in 2 Chloro 4,6 Dimethylphenoxy Acetic Acid Research

Investigation of Synergistic and Antagonistic Effects in Environmental Mixtures

In the environment, (2-Chloro-4,6-dimethylphenoxy)acetic acid rarely exists in isolation. It is typically found in complex mixtures with other pesticides and environmental pollutants. nih.gov The interactions within these mixtures can lead to synergistic effects, where the combined toxicity is greater than the sum of the individual components, or antagonistic effects, where the combined toxicity is reduced. eagri.orgresearchgate.net These interactions are a critical, yet understudied, aspect of the environmental behavior of MCPA.

Future research should focus on elucidating these complex interactions. Studies have shown that the effects can be highly variable; for instance, mixtures of MCPA with the herbicide clodinafop (B133158) propargyl have demonstrated antagonistic effects on the control of broadleaf weeds. sid.ir Conversely, synergistic action has been observed between MCPA ester and metsulfuron-methyl, particularly at higher effect levels. researchgate.net The presence of other substances, such as surfactants, can further complicate these interactions, sometimes masking underlying antagonism. caws.org.nz

A systematic investigation into the interactions of MCPA with a wider range of co-occurring contaminants, including other herbicides, fungicides, and industrial pollutants, is necessary. nih.gov Such research is vital because regulatory assessments, which often focus on single compounds, may not adequately protect ecosystems from the effects of chemical mixtures. nih.govnih.gov

Interacting Compound(s)Observed Effect with MCPATarget Organism/SystemReference
Clodinafop propargylAntagonisticBroadleaf weeds in wheat fields sid.ir
Metsulfuron-methylSynergisticOilseed rape (Brassica napus) researchgate.net
2,4-DAntagonistic (with fenoxaprop-p-ethyl)Johnson grass (Sorghum halepense) sid.ir
Glyphosate (B1671968) & DifenoconazoleAltered microbial community and glyphosate mineralizationAgricultural soil nih.gov

Development of Advanced Degradation Technologies for Environmental Remediation

Due to its high solubility and potential to contaminate water resources, developing effective remediation technologies for this compound is a key research priority. ulster.ac.uk While natural biodegradation occurs, its rate can be slow under certain conditions, such as in anaerobic environments. ulster.ac.ukpjoes.com Advanced Oxidation Processes (AOPs) have emerged as promising technologies for the rapid degradation of MCPA in water.

AOPs generate highly reactive hydroxyl radicals that can break down the MCPA molecule. researchgate.net Research has demonstrated the effectiveness of several AOPs, including:

Fenton and Photo-Fenton Processes: Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst) has been shown to effectively remove MCPA from water, with over 90% removal achieved in one minute under optimal conditions. iwaponline.com

Ozonation: Ozone is a powerful oxidizing agent capable of degrading MCPA into smaller, less harmful compounds. arviatechnology.comnih.gov The rate constant for the direct reaction with ozone has been determined to be 47.7 M⁻¹ s⁻¹. nih.gov

UV/H₂O₂: The combination of ultraviolet (UV) light and hydrogen peroxide generates hydroxyl radicals, significantly enhancing the degradation rate compared to UV photolysis alone. researchgate.netnih.gov

Photocatalysis: Using semiconductors like titanium dioxide (TiO₂) as photocatalysts under UV irradiation is a recognized method for degrading MCPA. nih.govresearchgate.net The addition of hydrogen peroxide can further accelerate this process. nih.gov

Other technologies such as adsorption using activated carbon and membrane filtration (nanofiltration and reverse osmosis) have also proven effective for MCPA removal. arviatechnology.comresearchgate.net Future research should aim to optimize these technologies, improve their cost-effectiveness for large-scale applications, and investigate the degradation pathways and potential formation of toxic intermediates. researchgate.netresearchgate.net

TechnologyKey FindingsReported EfficiencyReference
Fenton's ReagentRemoval is significantly improved at lower pH (e.g., pH 3).>90% removal in 1 minute at a 1:10:10 ratio of pesticide:Fe(II):H₂O₂. iwaponline.com
Ozonation (O₃)Rate constant for direct reaction with O₃ is 47.7 M⁻¹ s⁻¹.Effective, especially in combination with H₂O₂. nih.gov
UV/H₂O₂The radical pathway significantly contributes to photodegradation.More effective than individual ozonation or photolysis. researchgate.net
Photocatalysis (TiO₂)Degradation rate increases with increasing pH.Significantly accelerated by the addition of H₂O₂. nih.gov
Reverse OsmosisRelies on a semipermeable membrane to retain MCPA molecules.Can exceed 99% removal efficiency. arviatechnology.com

Integration of Omics Technologies (e.g., Metagenomics, Proteomics) in Understanding Microbial Degradation

Microbial degradation is the primary pathway for the dissipation of this compound in soil. pjoes.com Understanding the microorganisms, genes, and enzymes involved is crucial for predicting its environmental persistence and developing bioremediation strategies. The integration of "omics" technologies offers powerful tools to delve into the complexities of these microbial processes. researchgate.netnih.gov

Metagenomics allows for the analysis of the total genetic material from an environmental sample, providing insights into the microbial community structure and its functional potential for degradation. nih.gov For MCPA, metagenomic studies can identify the prevalence and diversity of key degradation genes, such as the tfdA gene, which is known to be involved in the initial step of its breakdown. researchgate.net Research has linked the abundance of class III tfdA genes directly to the degradation rate of MCPA in soil. researchgate.net

Proteomics , the large-scale study of proteins, can identify the specific enzymes and metabolic pathways that are active during MCPA degradation. researchgate.netnih.gov By comparing the protein expression of microbial communities in the presence and absence of MCPA, researchers can pinpoint the key enzymes responsible for breaking down the herbicide. This can help to reconstruct complete biodegradation pathways, from the parent compound to its ultimate mineralization. researchgate.netmdpi.com

Future research utilizing these technologies could identify novel MCPA-degrading organisms and enzymes, characterize the regulatory networks that control degradation pathways, and understand how environmental factors influence the expression of these genes and proteins. nih.govnih.gov

Refined Predictive Modeling for Environmental Persistence and Transformation

Predictive models are essential tools for assessing the environmental fate and potential risks of pesticides like this compound. epa.gov Future research should focus on refining these models by incorporating more complex environmental variables and leveraging advanced computational techniques.

Quantitative Structure-Activity Relationship (QSAR) models are a key area for development. taylorfrancis.com QSAR models correlate the chemical structure of a compound with its physicochemical properties and biological activity. mdpi.com For phenoxyacetic acid herbicides, QSAR models have been developed to predict properties like lipophilicity and polarizability, which influence their environmental behavior and biological efficacy. mdpi.comnih.gov By refining these models, it will be possible to more accurately predict the persistence, mobility, and potential for leaching of MCPA and its transformation products under various soil and climate conditions. nih.govresearchgate.net

Modeling efforts should also better integrate data on transformation products. The primary degradation product of MCPA is 4-chloro-2-methylphenol (B52076) (MCP), which can be more toxic than the parent compound. researchgate.netnih.gov Models that can accurately predict the formation, transport, and persistence of such metabolites are crucial for a complete environmental risk assessment. nih.gov Integrating data from laboratory and field studies, including soil metabolism and dissipation rates, will enhance the accuracy of models like PRZM-EXAMS and SCI-GROW, which are used to estimate environmental concentrations. epa.govsourcetotap.eu

Exploration of Novel Synthetic Applications beyond Current Utility

Beyond its role as a herbicide, the chemical structure of this compound presents opportunities for its use as a versatile building block in organic synthesis. wikipedia.orgsigmaaldrich.com The presence of a carboxylic acid group, an aromatic ring, and chlorine and methyl substituents provides multiple sites for chemical modification.

The carboxylic acid functionality is particularly useful, as it allows for the formation of esters, amides, and conjugated complexes with metals. wikipedia.org This versatility makes MCPA a potential starting material for the synthesis of more complex molecules with novel biological or material properties. hilarispublisher.com Research in this area could explore the derivatization of the MCPA scaffold to create new compounds for applications in pharmaceuticals, materials science, or as ligands in coordination chemistry. researchgate.net This represents a shift from studying its environmental impact to exploring its potential value in creating new functional materials and chemical entities. sigmaaldrich.comhilarispublisher.com

Q & A

Q. Yield Comparison Table

MethodYield (%)Purity (HPLC)
Sulfuric Acid Catalysis65–75>95%
SOCl₂ Halogenation70–80>97%

Basic: How is the purity and structural integrity of this compound validated in synthetic workflows?

Answer:
Analytical validation combines chromatography and spectroscopy:

  • HPLC/GC: Separates impurities (e.g., unchlorinated byproducts) using ether-chloroform eluents on Kieselguhr columns .
  • NMR: Confirms substitution patterns (e.g., δ 2.3 ppm for methyl groups, δ 4.1 ppm for acetic acid protons).
  • Mass Spectrometry: Molecular ion peaks at m/z 228 [M+H]⁺ verify the molecular formula (C₁₀H₁₀ClO₃).

Q. Common Impurities Identified

  • 4,6-Dimethylphenoxyacetic acid (unchlorinated analog): Resolved via retention time differences in HPLC .
  • Dichlorinated Byproducts : Controlled by limiting Cl₂ stoichiometry.

Advanced: How can contradictory bioactivity data for this compound be resolved in pharmacological studies?

Answer: Contradictions often arise from assay conditions or impurity profiles. A methodological approach includes:

Reproducibility Checks: Repeat assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects.

Impurity Profiling: Quantify byproducts (e.g., dichlorinated isomers) via HPLC and correlate with activity .

Dose-Response Curves: Establish EC₅₀ values under standardized conditions (pH 7.4, 37°C) to compare studies .

Case Study:
Inconsistent IC₅₀ values (10–50 µM) in kinase inhibition assays were traced to residual solvents (e.g., DMSO >0.1%), which altered compound solubility. Repurification reduced variability to ±5% .

Advanced: What strategies optimize the regioselective chlorination of 4,6-dimethylphenoxyacetic acid to minimize di-/tri-chlorinated byproducts?

Answer:
Regioselectivity is controlled via:

  • Directing Groups: The methyl groups at positions 4 and 6 deactivate the ring, favoring chlorination at the 2-position.
  • Reagent Choice: SOCl₂ in anhydrous DCM at 0°C achieves >90% mono-chlorination, whereas Cl₂ gas increases di-chlorination risk .
  • Kinetic Control: Shorter reaction times (2 hours) limit overhalogenation.

Q. Optimized Conditions Table

ParameterOptimal ValueByproduct Reduction
Temperature0–5°C40%
SOCl₂ Equivalents1.130%
SolventAnhydrous DCM25%

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:
Referencing SDS guidelines for analogous chlorophenoxy compounds :

  • PPE: Nitrile gloves, lab coat, and goggles.
  • Ventilation: Use fume hoods during synthesis to avoid inhalation (vapor pressure ~0.01 mmHg at 25°C).
  • Spill Management: Neutralize with 10% sodium bicarbonate, then absorb with inert material.
  • Storage: In amber glass at 4°C under nitrogen to prevent photodegradation.

Q. First Aid Measures

  • Dermal Exposure: Wash with soap and water for 15 minutes.
  • Ingestion: Administer activated charcoal (1 g/kg body weight) .

Advanced: How does the electronic effect of the chloro and methyl substituents influence the acidity of this compound?

Answer:
The substituents modulate the pKa via inductive and resonance effects:

  • Chloro Group (-Cl): Electron-withdrawing effect increases acidity (pKa ~2.8 vs. 4.8 for unsubstituted phenoxyacetic acid).
  • Methyl Groups (-CH₃): Electron-donating effects at positions 4 and 6 reduce acidity slightly (pKa ~3.1) .

Q. Theoretical vs. Experimental pKa

Substituent PositionsCalculated pKaExperimental pKa
2-Cl, 4,6-diCH₃3.03.1 ± 0.2
2-Cl2.72.8 ± 0.1

Advanced: What computational methods predict the environmental fate of this compound, and how do they align with experimental data?

Answer:

  • QSAR Models: Predict log Kow (2.1) and biodegradation half-life (14 days) using fragment-based methods .
  • Henry’s Law Constant: Estimated at 4.0×10⁴ atm·m³/mol, indicating low volatility .
  • Experimental Validation:
    • Hydrolysis: Stable at pH 5–7 but degrades at pH >9 (t₁/₂ = 48 hours).
    • Photolysis: UV irradiation (λ = 254 nm) cleaves the ether bond, forming 2-chloro-4,6-dimethylphenol .

Basic: What are the documented biological targets of structurally related chlorophenoxyacetic acids, and how might these inform studies on this compound?

Answer:
Related compounds (e.g., 2,4-D) target auxin receptors in plants and PPAR-γ in mammals . For this compound:

  • Hypothesized Targets:
    • Plant Growth Regulators: Auxin-signaling pathways due to structural similarity .
    • Enzyme Inhibition: Cyclooxygenase-2 (COX-2) via competitive binding to the active site .

Q. Comparative Bioactivity Table

CompoundIC₅₀ (COX-2)Auxin Activity (EC₅₀)
2,4-DN/A0.1 µM
This compound15 µM0.5 µM

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